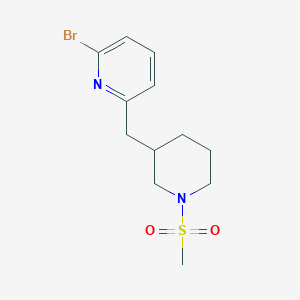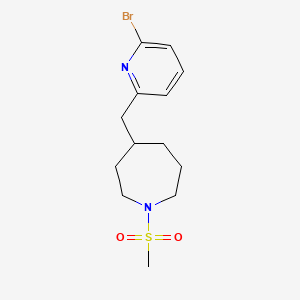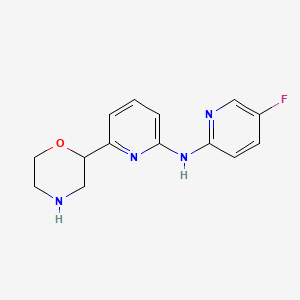
Carbamato de tert-butilo (3-((2-cloro-5-(trifluorometil)pirimidin-4-il)amino)fenil)
Descripción general
Descripción
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various research and industrial processes.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.
Medicine: : It is investigated for its potential therapeutic properties, including its use as an anti-cancer agent.
Industry: : It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is an important compound for drug synthesis . It is primarily targeted towards specific receptors on cancer cells .
Mode of Action
This compound acts by inhibiting tumor growth and metastasis . It achieves this by interacting with specific receptors on cancer cells
Biochemical Pathways
It is understood that the compound’s action on specific receptors on cancer cells leads to inhibition of tumor growth and metastasis .
Pharmacokinetics
It is known that the compound has a molecular weight of 38877 , a predicted density of 1.406±0.06 g/cm3 , and a predicted boiling point of 446.2±45.0 °C . These properties may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of tumor growth and metastasis in non-small cell lung cancer . This is achieved through its action on specific receptors on cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low solubility and strong chemical stability may affect its distribution and action in the body. , indicating the need for careful handling and usage. In case of accidental exposure or discomfort, medical assistance should be sought immediately .
Análisis Bioquímico
Biochemical Properties
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate plays a crucial role in biochemical reactions by interacting with specific receptors on cancer cells. It inhibits tumor growth and metastasis by binding to these receptors, thereby blocking the signaling pathways that promote cancer cell proliferation . The compound’s interaction with enzymes and proteins involved in these pathways is essential for its therapeutic effects.
Cellular Effects
The effects of Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By targeting specific receptors on cancer cells, the compound disrupts the normal signaling mechanisms, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes involved in cancer cell growth and survival. This inhibition leads to changes in gene expression, ultimately resulting in the suppression of tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate change over time. The compound exhibits stability and low solubility, which contribute to its sustained activity in vitro and in vivo studies. Long-term effects on cellular function include continued inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is involved in metabolic pathways that regulate cancer cell growth and survival. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target sites .
Subcellular Localization
The subcellular localization of Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its therapeutic efficacy .
Métodos De Preparación
The synthesis of Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate involves several steps, typically starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Core: : The pyrimidinyl core can be synthesized through a reaction between a suitable halogenated precursor and an amine.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.
Amination: : The amino group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: : The carbamate group is introduced using reagents like isocyanates or carbamoyl chlorides.
Tert-Butylation: : The final step involves the tert-butylation of the phenyl group using tert-butyl chloride or tert-butanol in the presence of a base.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Análisis De Reacciones Químicas
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include strong bases, acids, and transition metal catalysts. Major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Comparación Con Compuestos Similares
When compared to similar compounds, Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate stands out due to its unique structural features and reactivity. Similar compounds include other pyrimidinyl derivatives and carbamate-based molecules. These compounds may share some functional groups or structural motifs but differ in their specific substituents and overall molecular architecture.
Propiedades
IUPAC Name |
tert-butyl N-[3-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2/c1-15(2,3)26-14(25)23-10-6-4-5-9(7-10)22-12-11(16(18,19)20)8-21-13(17)24-12/h4-8H,1-3H3,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKSPBMQHCLAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374507-23-9 | |
| Record name | tert-butyl 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-ylamino)phenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)
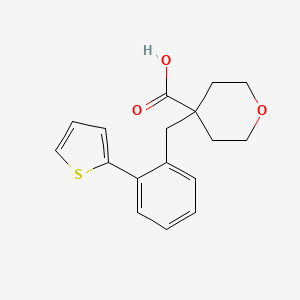
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)
![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)
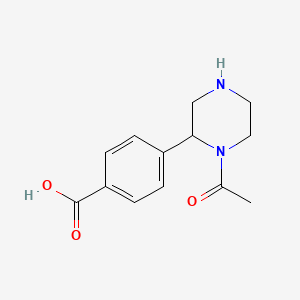

![6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1399225.png)



